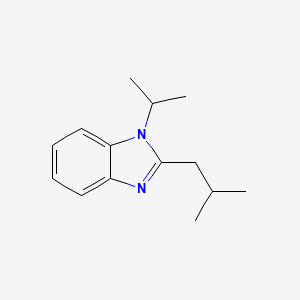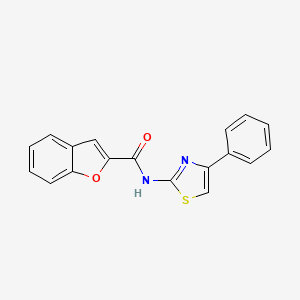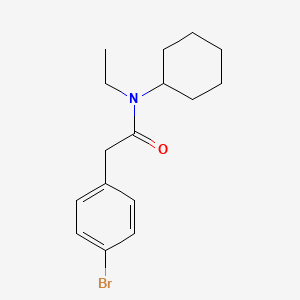
N,6-diphenyl-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-diphenyl-4-pyrimidinamine (DPPM) is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPM is a pyrimidine derivative with a molecular formula of C18H14N4 and a molecular weight of 294.33 g/mol. Its unique chemical structure and properties make it an important tool in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N,6-diphenyl-4-pyrimidinamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase. These enzymes are essential for the synthesis of DNA and RNA, and their inhibition can lead to the disruption of cell growth and proliferation.
Biochemical and Physiological Effects:
N,6-diphenyl-4-pyrimidinamine has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth, DNA and RNA synthesis, and the induction of apoptosis. N,6-diphenyl-4-pyrimidinamine has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N,6-diphenyl-4-pyrimidinamine is its ability to selectively inhibit the activity of certain enzymes, which makes it a valuable tool for studying enzyme kinetics and inhibition. However, N,6-diphenyl-4-pyrimidinamine has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on N,6-diphenyl-4-pyrimidinamine. One area of interest is the development of new synthetic methods for the production of N,6-diphenyl-4-pyrimidinamine, which could improve its yield and purity. Another area of research is the investigation of N,6-diphenyl-4-pyrimidinamine's potential as a therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of N,6-diphenyl-4-pyrimidinamine and its effects on cellular processes.
Synthesemethoden
N,6-diphenyl-4-pyrimidinamine can be synthesized using a variety of methods, including the reaction of 4,6-diaminopyrimidine with benzophenone in the presence of a catalyst. The resulting product is then purified using standard laboratory techniques, such as column chromatography and recrystallization. Other methods of synthesis have also been reported in the literature, including the use of microwave irradiation and ultrasound-assisted methods.
Wissenschaftliche Forschungsanwendungen
N,6-diphenyl-4-pyrimidinamine has been widely used in scientific research for its potential applications in various fields. One of the most significant applications of N,6-diphenyl-4-pyrimidinamine is in the field of biochemistry, where it has been used to study the mechanisms of enzyme inhibition. N,6-diphenyl-4-pyrimidinamine has also been investigated for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of various microorganisms.
Eigenschaften
IUPAC Name |
N,6-diphenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)19-14-9-5-2-6-10-14/h1-12H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGVTJQEPWNPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5834552.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5834561.png)
![ethyl 3-allyl-4-[(2-thienylcarbonyl)amino]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B5834567.png)

![2-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5834594.png)


![2-(4-bromophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5834612.png)


![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)